
4-(3-(Piperazin-1-yl)-4-(pyridin-4-yl)-1H-pyrazol-5-yl)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-(Piperazin-1-yl)-4-(pyridin-4-yl)-1H-pyrazol-5-yl)benzonitrile is a complex organic compound that features a combination of piperazine, pyridine, pyrazole, and benzonitrile moieties. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-(Piperazin-1-yl)-4-(pyridin-4-yl)-1H-pyrazol-5-yl)benzonitrile typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.
Introduction of the pyridine ring: This step might involve a coupling reaction, such as a Suzuki or Heck reaction.
Attachment of the piperazine moiety: This can be done through nucleophilic substitution reactions.
Formation of the benzonitrile group: This might involve a cyanation reaction.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperazine or pyrazole rings.
Reduction: Reduction reactions might target the nitrile group, converting it to an amine.
Substitution: Various substitution reactions can occur, especially on the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could produce primary amines.
Scientific Research Applications
Chemistry
In chemistry, this compound might be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
Biologically, compounds with similar structures are often investigated for their potential as enzyme inhibitors or receptor agonists/antagonists.
Medicine
In medicine, such compounds could be explored for their potential therapeutic effects, such as anti-inflammatory, anti-cancer, or anti-microbial activities.
Industry
Industrially, the compound might be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- 4-(3-(Piperazin-1-yl)-4-(pyridin-4-yl)-1H-pyrazol-5-yl)benzamide
- 4-(3-(Piperazin-1-yl)-4-(pyridin-4-yl)-1H-pyrazol-5-yl)benzoic acid
Uniqueness
The uniqueness of 4-(3-(Piperazin-1-yl)-4-(pyridin-4-yl)-1H-pyrazol-5-yl)benzonitrile lies in its specific combination of functional groups, which can confer unique biological activities and chemical reactivity compared to similar compounds.
Properties
Molecular Formula |
C19H18N6 |
|---|---|
Molecular Weight |
330.4 g/mol |
IUPAC Name |
4-(3-piperazin-1-yl-4-pyridin-4-yl-1H-pyrazol-5-yl)benzonitrile |
InChI |
InChI=1S/C19H18N6/c20-13-14-1-3-16(4-2-14)18-17(15-5-7-21-8-6-15)19(24-23-18)25-11-9-22-10-12-25/h1-8,22H,9-12H2,(H,23,24) |
InChI Key |
PCTYPMQCAYSHHW-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C2=NNC(=C2C3=CC=NC=C3)C4=CC=C(C=C4)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(3R,4R)-3-Methyl-2-oxa-8-azaspiro[4.5]decan-4-amine](/img/structure/B13132171.png)

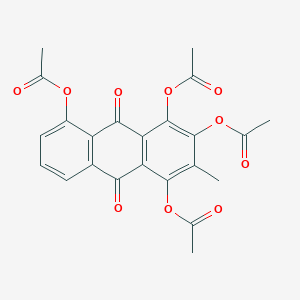

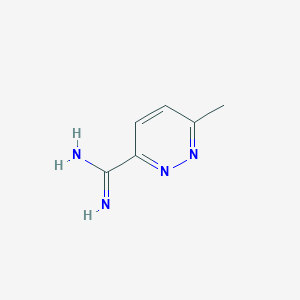
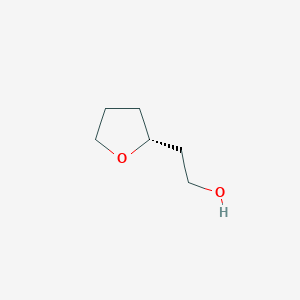
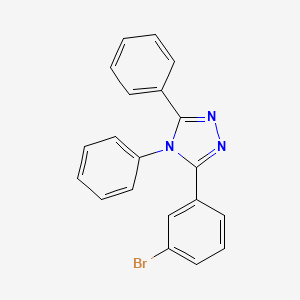
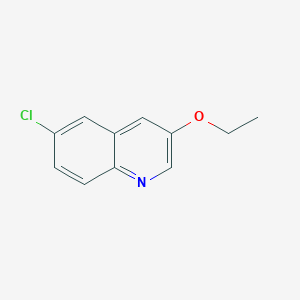
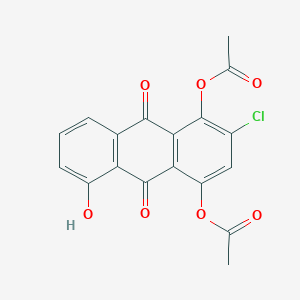

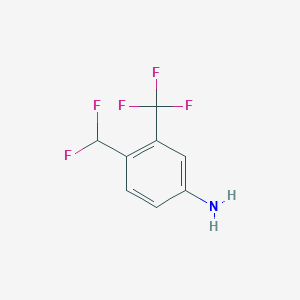
![[3,4'-Bipyridin]-5-amine, N-[(3,4-difluorophenyl)methyl]-](/img/structure/B13132232.png)

